

Toxicological Profile of Di-n-octyltin Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Di-n-octyltin oxide

Cat. No.: B1347045

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Executive Summary

Di-n-octyltin oxide (DOTO) is an organotin compound used primarily as a heat stabilizer in PVC and as a catalyst. While considered less toxic than other organotins like tributyltin, DOTO presents a distinct toxicological profile of concern for human health. The primary target organ for DOTO toxicity is the thymus, leading to immunotoxicity through the induction of apoptosis in thymocytes. Developmental toxicity is another key area of concern. This document provides a comprehensive overview of the toxicological data for DOTO, including quantitative summaries, detailed experimental methodologies, and an examination of the underlying molecular mechanisms of its toxicity.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	870-08-6	[1]
Molecular Formula	C ₁₆ H ₃₄ O ₂ Sn	[1]
Molecular Weight	361.14 g/mol	[1]
Appearance	White to off-white solid	[2]
Solubility	Low water solubility (<0.4 mg/L)	[3]

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for **Di-n-octyltin oxide** and its related compounds. Much of the data for DOTO is derived from read-across approaches with structurally similar dioctyltin compounds, a common practice in regulatory toxicology for this class of chemicals.[\[3\]](#)

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2334 - 2500 mg/kg bw	[2]
LD50	Rat	Dermal	> 2000 mg/kg bw	[1] [4]
LD50	Mouse	Intravenous	100 mg/kg bw	[2]

Table 2: Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	Key Effects	Reference
28-day (read-across from DOTC)	Rat	Oral	0.47 mg/kg/day (LOAEL)	Lymphocyte depletion in the thymus	
90-day (read-across from dioctyltin compounds)	Rat	Oral	Not explicitly determined, but thymus is the primary target organ.	Decreased thymus weights and lymphoid depletion.	[3]

Table 3: Developmental and Reproductive Toxicity

Study Type	Species	Route	Maternal NOAEL	Developmental NOAEL	Key Effects	Reference
Developmental Toxicity (read-across from dioctyltin compounds)	Rat/Mouse	Oral	30 mg/kg/day (LOAEL in mouse for reduced thymus weight)	60 mg/kg/day	Increased post-implantation loss, resorptions, decreased live pups, pup mortality, and fetal bodyweight.	[3]

Table 4: Genotoxicity

Assay Type	System	Result	Reference
In vitro and in vivo assays (read-across from dioctyltin compounds)	Various	Negative	[3]

Key Toxicological Endpoints

Immunotoxicity: Thymus Atrophy

The most pronounced toxic effect of **Di-n-octyltin oxide** is its impact on the immune system, specifically causing thymus atrophy.[3][5][6] Studies on DOTO and related dioctyltin compounds consistently demonstrate a reduction in thymus weight and depletion of lymphocytes (thymocytes).[3][7] This effect is observed at low doses upon repeated exposure and is considered the critical endpoint for risk assessment.[3]

Developmental Toxicity

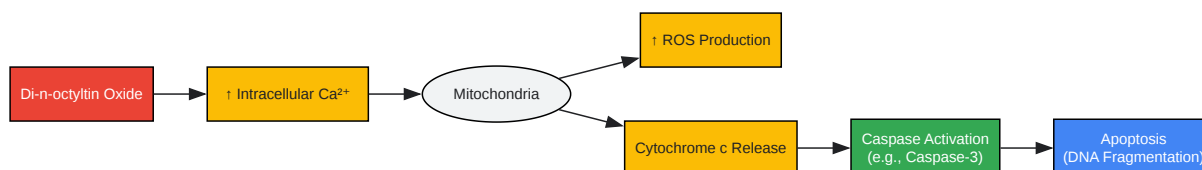
Developmental toxicity is a significant concern for dioctyltin compounds.[3] Effects observed in studies with related compounds include increased post-implantation loss, a higher incidence of resorption, a reduced number of live pups, increased pup mortality, and decreased fetal body weight.[3]

Mechanism of Action: Organotin-Induced Thymocyte Apoptosis

The underlying mechanism for the thymotoxic effects of organotins like DOTO is the induction of apoptosis, or programmed cell death, in thymocytes. This process is not mediated by hormonal disturbances but rather by a direct antiproliferative and pro-apoptotic effect on the thymic lymphocytes. The proposed signaling pathway for this process is detailed below.

Signaling Pathway for Organotin-Induced Thymocyte Apoptosis

The following diagram illustrates the proposed signaling cascade leading to thymocyte apoptosis following exposure to organotin compounds.



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Caption: Proposed signaling pathway of organotin-induced thymocyte apoptosis.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies relevant to **Di-n-octyltin oxide**, based on OECD guidelines and information from related studies.

Repeated Dose 28-Day Oral Toxicity Study (based on OECD TG 407)

- Test Species: Rat (e.g., Sprague-Dawley strain).
- Administration: Daily oral gavage.
- Dose Levels: At least three dose levels plus a control group. Doses are selected based on acute toxicity data to elicit toxicity without causing mortality.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry parameters are measured at termination.
- Pathology: Gross necropsy of all animals. Organ weights (including thymus) are recorded. Histopathological examination of target organs (especially the thymus) and other standard tissues.

Developmental Toxicity Study (based on OECD TG 414)

- Test Species: Rat or rabbit.
- Administration: Daily oral gavage during the period of organogenesis.
- Dose Levels: At least three dose levels plus a control group, with the highest dose inducing some maternal toxicity but not mortality.
- Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.
- Fetal Examinations: At termination (near term), fetuses are examined for external, visceral, and skeletal malformations, as well as variations. Uterine contents are examined to determine the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

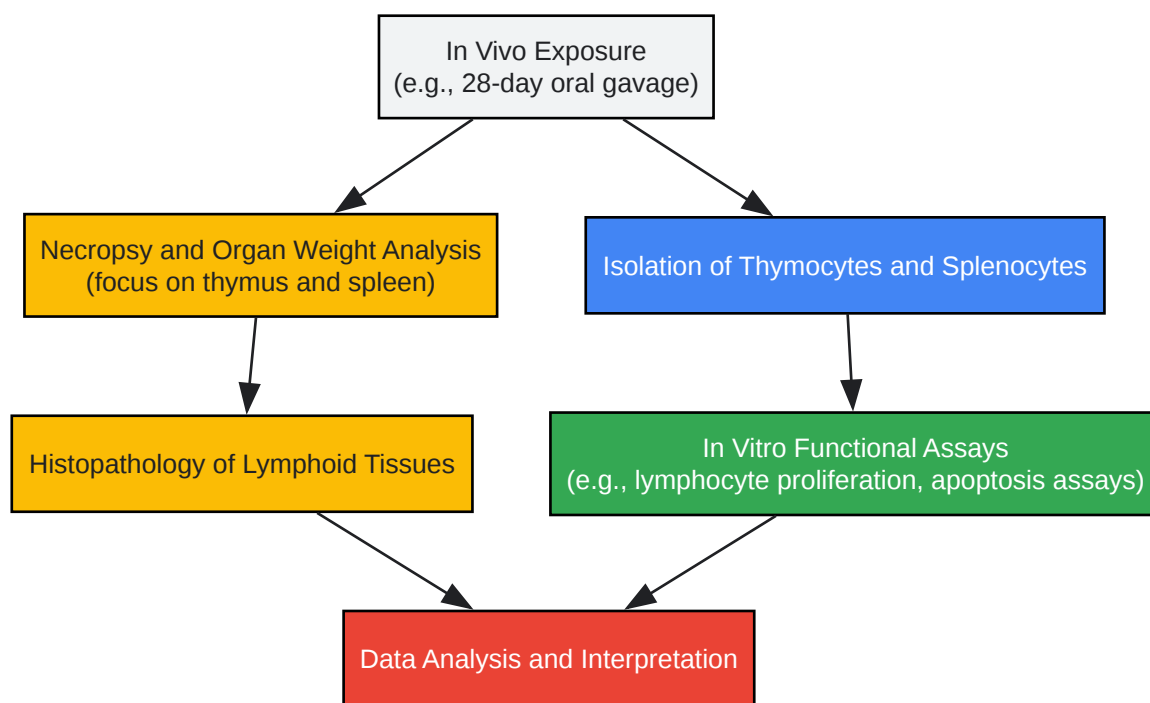
In Vitro Thymocyte Apoptosis Assay

- Cell Source: Thymocytes isolated from naive rats.

- Treatment: Incubation with varying concentrations of the test compound (e.g., DOTO).
- Endpoints:
 - Intracellular Calcium: Measured using fluorescent calcium indicators (e.g., Fura-2 AM) and fluorometry.
 - Reactive Oxygen Species (ROS): Assessed using fluorescent probes (e.g., DCFH-DA) and flow cytometry or fluorometry.
 - Mitochondrial Membrane Potential: Evaluated with potentiometric dyes (e.g., JC-1).
 - Cytochrome c Release: Determined by Western blotting of cytosolic fractions.
 - Caspase Activation: Measured using fluorogenic caspase substrates or antibodies specific for activated caspases.
 - DNA Fragmentation: Assessed by TUNEL assay or agarose gel electrophoresis (DNA laddering).

Experimental Workflow for Immunotoxicity Assessment

The following diagram outlines a typical workflow for assessing the immunotoxic potential of a compound like **Di-n-octyltin oxide**.



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Caption: A typical experimental workflow for immunotoxicity assessment.

Conclusion

The toxicological profile of **Di-n-octyltin oxide** is characterized by its significant immunotoxic potential, primarily targeting the thymus and inducing apoptosis in thymocytes. Developmental toxicity is also a key hazard associated with this compound. The mechanism of thymocyte apoptosis appears to be initiated by an increase in intracellular calcium, leading to mitochondrial dysfunction, oxidative stress, and caspase activation. This detailed understanding of the toxicological properties and mechanisms of action of DOTO is crucial for conducting accurate risk assessments and ensuring the safe handling and use of this compound in industrial applications. Further research focusing on DOTO-specific dose-response relationships and the finer details of the signaling pathways involved would further refine our understanding of its toxicological profile.

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